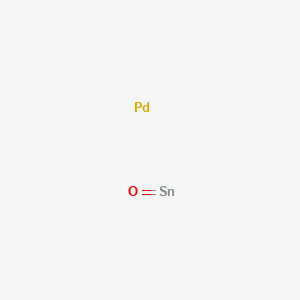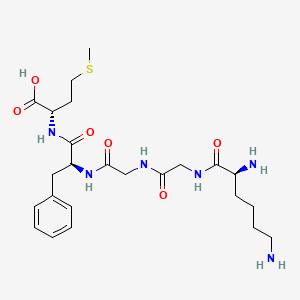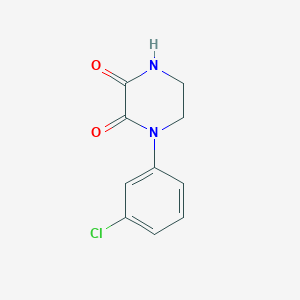![molecular formula C18H37NO5 B14240307 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 11-aminoundecanoate CAS No. 500230-68-2](/img/structure/B14240307.png)
2-[2-(2-Methoxyethoxy)ethoxy]ethyl 11-aminoundecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Methoxyethoxy)ethoxy]ethyl 11-aminoundecanoate is a chemical compound with a complex structure that includes both ether and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 11-aminoundecanoate typically involves the reaction of 2-[2-(2-Methoxyethoxy)ethoxy]ethanol with 11-bromoundecanoic acid, followed by the introduction of an amine group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Methoxyethoxy)ethoxy]ethyl 11-aminoundecanoate can undergo various chemical reactions, including:
Oxidation: The ether groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form primary amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various ester or amide derivatives.
Scientific Research Applications
2-[2-(2-Methoxyethoxy)ethoxy]ethyl 11-aminoundecanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in the formulation of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 11-aminoundecanoate involves its interaction with various molecular targets. The ether groups can facilitate the solubilization of hydrophobic compounds, while the amine group can participate in hydrogen bonding and electrostatic interactions. These properties make it useful in drug delivery systems where it can enhance the bioavailability of active pharmaceutical ingredients.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-Methoxyethoxy)ethoxy]ethyl acrylate
- 2-[2-(2-Methoxyethoxy)ethoxy]ethyl acetate
- Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-
Uniqueness
2-[2-(2-Methoxyethoxy)ethoxy]ethyl 11-aminoundecanoate is unique due to its combination of ether and amine functional groups, which provide it with both hydrophilic and hydrophobic properties. This dual nature makes it particularly useful in applications requiring amphiphilic compounds, such as drug delivery and the synthesis of complex molecules.
Properties
CAS No. |
500230-68-2 |
|---|---|
Molecular Formula |
C18H37NO5 |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]ethyl 11-aminoundecanoate |
InChI |
InChI=1S/C18H37NO5/c1-21-12-13-22-14-15-23-16-17-24-18(20)10-8-6-4-2-3-5-7-9-11-19/h2-17,19H2,1H3 |
InChI Key |
BAWCEIYRZSRZLB-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOC(=O)CCCCCCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2'-Deoxy-8-[(2-methylpropanoyl)(phenoxyacetyl)amino]inosine](/img/structure/B14240237.png)

![[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate](/img/structure/B14240249.png)


![5-[(1S,2S)-1,2-dihydroxypropyl]pyridine-2-carboxylic acid](/img/structure/B14240254.png)


![(4S,5S)-4,5-Bis[(diphenylphosphanyl)methyl]imidazolidin-2-one](/img/structure/B14240269.png)
![1-[(9H-Fluoren-9-YL)methyl]piperazine](/img/structure/B14240276.png)
![Benzeneacetamide, N-[trans-4-(3-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-1-phenylcyclohexyl]-a-methyl-3,5-bis(trifluoromethyl)-](/img/structure/B14240290.png)
![5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one](/img/structure/B14240311.png)
